molecular formula C17H13NO3 B11841421 Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate CAS No. 223565-36-4

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11841421
CAS No.: 223565-36-4
M. Wt: 279.29 g/mol
InChI Key: KLTNGKQVNDTSIE-UHFFFAOYSA-N
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Description

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a phenyl group at the 2-position, a keto group at the 4-position, and a carboxylate ester at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of aniline derivatives with β-ketoesters under acidic or basic conditions. One common method involves the reaction of aniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modifications at the 2, 3, and 4 positions, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various biologically active compounds .

Biological Activity

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antiviral and anticancer agent. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H15_{15}N\O3_3
  • Molecular Weight : Approximately 293.32 g/mol
  • Structure : The compound features a quinoline core with a carboxylate group and a methyl ester substituent, which enhances its solubility and bioavailability.

Antiviral Properties

Methyl 4-oxo-2-phenyl derivatives have shown promising anti-HIV activity by inhibiting the HIV integrase enzyme. This enzyme is crucial for viral replication, making it a target for therapeutic intervention. Studies indicate that these compounds can effectively bind to the integrase, mimicking natural substrates or inhibitors, thereby blocking the viral life cycle .

Anticancer Activity

The compound has demonstrated antiproliferative effects against various cancer cell lines. Research has indicated that derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit significant cytotoxicity towards cancer cells through mechanisms involving apoptosis and cell cycle arrest . The structure allows for modifications that can enhance selectivity and potency against specific cancer types.

Structure-Activity Relationship (SAR)

The biological activity of methyl 4-oxo-2-phenyl derivatives is influenced by their structural features. The phenyl substitution at the C2 position is critical for enhancing selectivity towards biological targets compared to other quinolone derivatives. The following table summarizes the structural features and corresponding biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 4-oxo-2-phenylPhenyl substitution at C2; methyl esterAnti-HIV, anticancer
4-OxoquinolineLacks phenyl substitution; simpler structureAntimicrobial activity
NorfloxacinContains fluorine substituents; broader antibacterial spectrumAntibiotic properties
CiprofloxacinSimilar quinolone core; additional functional groupsBroad-spectrum antibiotic
6-FluoroquinoloneFluorine substitution enhances potencyAntiviral and antibacterial effects

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Quinoline Core : Initial reactions involve cyclization of appropriate precursors to form the quinoline structure.
  • Modification : Subsequent steps include the introduction of the carboxylate group and methyl ester through esterification reactions.
  • Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing .

Case Studies

Several studies have evaluated the biological activity of methyl 4-oxo-2-phenyl derivatives:

  • Anti-HIV Activity : A study demonstrated that methyl 4-oxo derivatives exhibited EC50_{50} values in the low micromolar range against HIV, indicating potent antiviral effects with minimal cytotoxicity .
  • Anticancer Efficacy : In vitro studies showed that these compounds significantly inhibited cell proliferation in various cancer cell lines, such as breast and lung cancer cells, with IC50_{50} values below 100 µM .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between methyl 4-oxo derivatives and target proteins involved in HIV replication and cancer progression. These studies suggest that structural modifications can optimize binding affinity and selectivity .

Properties

IUPAC Name

methyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-17(20)14-15(11-7-3-2-4-8-11)18-13-10-6-5-9-12(13)16(14)19/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTNGKQVNDTSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454408
Record name AGN-PC-0OIKVX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223565-36-4
Record name AGN-PC-0OIKVX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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